Product packaging for Butyl(triphenyl)stannane(Cat. No.:CAS No. 2847-57-6)

Butyl(triphenyl)stannane

Cat. No.: B8785763
CAS No.: 2847-57-6
M. Wt: 407.1 g/mol
InChI Key: NTFXSLYJVDZFMK-UHFFFAOYSA-N
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Description

Butyl(triphenyl)stannane is an organotin compound that serves as a versatile reagent in research-scale organic synthesis, particularly in cross-coupling reactions. It functions as a nucleophilic butyl group transfer agent, participating in key transformations such as the Stille coupling, a palladium-catalyzed reaction between organostannanes like this compound and organic electrophiles (e.g., acid chlorides or aryl halides) to form new carbon-carbon bonds . This reaction is a powerful tool for constructing complex molecular architectures in fields such as medicinal chemistry and materials science. Organotin compounds can also be employed in radical reactions, for instance, serving as hydrogen atom donors to terminate radical chains or in the formation of carbon-carbon bonds through carbostannylation processes . Researchers value this compound for its utility in method development and the synthesis of complex organic molecules. It is important to note that organotin compounds require careful handling due to potential toxicity . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols, including the use of appropriate personal protective equipment (PPE) and handling in a well-ventilated fume hood, must always be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24Sn B8785763 Butyl(triphenyl)stannane CAS No. 2847-57-6

Properties

CAS No.

2847-57-6

Molecular Formula

C22H24Sn

Molecular Weight

407.1 g/mol

IUPAC Name

butyl(triphenyl)stannane

InChI

InChI=1S/3C6H5.C4H9.Sn/c3*1-2-4-6-5-3-1;1-3-4-2;/h3*1-5H;1,3-4H2,2H3;

InChI Key

NTFXSLYJVDZFMK-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Triorganostannanes, with Specific Focus on Butyl Triphenyl Stannane

Classical Grignard-Based Preparations

The Grignard reaction is a fundamental and widely employed method for the formation of carbon-tin bonds. This approach involves the reaction of a Grignard reagent (R-MgX) with a suitable organotin halide. For the synthesis of Butyl(triphenyl)stannane, two primary Grignard routes are feasible: the reaction of a phenyl Grignard reagent with a butyltin halide or the reaction of a butyl Grignard reagent with a triphenyltin (B1233371) halide.

A common strategy involves the use of phenylmagnesium bromide (PhMgBr) as the Grignard reagent and butyltin trichloride (B1173362) (BuSnCl₃) as the tin-containing substrate. miracosta.eduwikipedia.org The stepwise addition of the phenyl groups to the tin center ultimately yields the desired this compound. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to maintain the reactivity of the Grignard reagent. libretexts.org The stoichiometry of the reactants is crucial to ensure the exhaustive phenylation of the butyltin trichloride. An excess of the Grignard reagent is often used to drive the reaction to completion. uu.nl

Alternatively, the reaction can be performed by treating triphenyltin chloride (Ph₃SnCl) with butylmagnesium bromide (BuMgBr). This method is also effective and relies on the nucleophilic attack of the butyl group from the Grignard reagent on the electrophilic tin atom of triphenyltin chloride.

Table 1: Grignard-Based Synthesis of this compound

Reactant 1Reactant 2SolventKey ConditionsProduct
Phenylmagnesium Bromide (PhMgBr)Butyltin Trichloride (BuSnCl₃)Anhydrous Diethyl EtherStepwise addition, anhydrous conditionsThis compound
Butylmagnesium Bromide (BuMgBr)Triphenyltin Chloride (Ph₃SnCl)Anhydrous THFAnhydrous conditionsThis compound

Kocheshkov Redistribution Reactions in Organotin Synthesis

The Kocheshkov redistribution reaction is a comproportionation reaction that allows for the synthesis of various organotin halides by redistributing organic and halide substituents between two organotin species. This method is particularly useful for preparing triorganotin halides from tetraorganotins and tin(IV) halides.

In the context of synthesizing precursors for this compound, the Kocheshkov reaction can be employed to produce triphenyltin chloride. This is typically achieved by reacting tetraphenyltin (B1683108) (Ph₄Sn) with tin(IV) chloride (SnCl₄). The reaction equilibrium can be controlled by the stoichiometry of the reactants to favor the formation of triphenyltin chloride.

Similarly, a redistribution reaction between a tetraalkyltin, such as tetrabutyltin (B32133) (Bu₄Sn), and triphenyltin chloride could theoretically yield this compound, although this is a less common approach. The redistribution reactions are often catalyzed to improve reaction rates and selectivity.

Table 2: Kocheshkov Redistribution for Organotin Synthesis

Reactant 1Reactant 2Product(s)Notes
Tetraphenyltin (Ph₄Sn)Tin(IV) Chloride (SnCl₄)Triphenyltin Chloride (Ph₃SnCl)A key precursor synthesis.
Dialkyltin Dichloride (R₂SnCl₂)Tin(IV) Chloride (SnCl₄)Monoalkyltin Trichloride (RSnCl₃)Platinum complexes can catalyze this reaction. uu.nl

Direct Synthesis Routes for Organotin Halides

The direct synthesis of organotin halides involves the reaction of metallic tin with an organic halide. While this method is more commonly used for the production of simpler alkyltin halides, it represents a fundamental approach in organotin chemistry. For instance, metallic tin can react with butyl chloride under specific conditions, often with a catalyst, to produce a mixture of butyltin chlorides.

A more relevant direct synthesis for the preparation of a precursor to this compound is the production of triphenyltin chloride. This can be achieved through the reaction of tin tetrachloride with phenylsodium, which is generated in situ from sodium metal and chlorobenzene. google.comgoogle.com This method provides a pathway to the crucial triphenyltin moiety.

Organolithium and Organomagnesium Precursor Routes

Organolithium reagents, being more reactive than their Grignard counterparts, offer a powerful alternative for the synthesis of organotin compounds. Phenyllithium (B1222949) (PhLi) can be used in place of phenylmagnesium bromide to react with butyltin trichloride. The higher reactivity of organolithium reagents often leads to faster reactions and higher yields, but may also require more stringent control of reaction conditions, such as very low temperatures, to avoid side reactions.

The generation of organolithium compounds can be achieved through various methods, including the reaction of an organic halide with lithium metal or through transmetalation reactions. arkat-usa.orglookchem.com For instance, triphenyltinlithium can be prepared and subsequently reacted with an electrophile like butyl bromide to form this compound.

The versatility of these precursors allows for multiple synthetic strategies. For example, reacting three equivalents of phenyllithium with butyltin trichloride or one equivalent of butyllithium (B86547) with triphenyltin chloride are both viable pathways to this compound.

Hydrostannylation Reactions for Stannane Derivatization

Hydrostannylation involves the addition of a tin hydride (R₃SnH) across a multiple bond, such as an alkene or alkyne. This reaction is a powerful tool for creating new carbon-tin bonds and functionalizing existing stannanes, rather than a de novo synthesis of the core triorganostannane structure.

For example, triphenyltin hydride (Ph₃SnH) can be added to 1-butene (B85601) in the presence of a radical initiator or under catalytic conditions. This would result in the formation of this compound. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst or reaction conditions. Both radical and transition-metal-catalyzed hydrostannylation methods have been developed. researchgate.netkaust.edu.sa

Table 3: Hydrostannylation for this compound Synthesis

StannaneUnsaturated SubstrateCatalyst/InitiatorKey ConditionsProduct
Triphenyltin Hydride (Ph₃SnH)1-ButeneAIBN (radical initiator)Thermal or photochemical initiationThis compound
Triphenyltin Hydride (Ph₃SnH)1-ButenePalladium complexCatalytic, mild conditionsThis compound

Radical Nucleophilic Aromatic Substitution (SRN1) Approaches

The Radical Nucleophilic Aromatic Substitution (SRN1) mechanism provides a versatile route for the synthesis of aryltin compounds, which are precursors to or can be elaborated into this compound. This method involves the reaction of a nucleophilic stannyl (B1234572) anion with an aryl halide, typically under photostimulation. conicet.gov.arresearchgate.net

The triphenylstannyl anion (Ph₃Sn⁻) can be generated from triphenyltin chloride or hexaphenyldistannane (B91783) by reduction with an alkali metal, such as sodium in liquid ammonia. acs.org This highly reactive nucleophile can then react with an aryl halide, such as chlorobenzene, to form tetraphenyltin, or with a butyl halide to form this compound. The SRN1 pathway is particularly advantageous as it tolerates a wide range of functional groups on the aromatic ring that might be incompatible with Grignard or organolithium reagents. conicet.gov.ar

Advanced Stannyl Anion Generation and Reactivity

Recent advancements in the generation of stannyl anions have expanded the synthetic chemist's toolbox. Besides the classical reduction of organotin halides or distannanes with alkali metals, newer methods offer milder conditions and enhanced reactivity.

One such method involves the generation of highly reactive stannylpotassium (R₃SnK) reagents by reacting silylstannanes with potassium tert-butoxide. rsc.org These stannylpotassium species exhibit greater nucleophilicity compared to their lithium counterparts due to the more ionic character of the Sn-K bond. rsc.orgrsc.org

The generated triphenylstannyl anion, regardless of the method of its formation, is a potent nucleophile that reacts with a variety of electrophiles. Its reaction with butyl halides (e.g., butyl bromide or iodide) provides a direct and efficient route to this compound. The high reactivity of these anions allows for rapid reactions, often at low temperatures.

Coordination Chemistry and Structural Aspects of Butyl Triphenyl Stannane

Expanded Coordination Geometries of Tin(IV) Centers

In its ground state, the tin atom in Butyl(triphenyl)stannane is tetra-coordinate with a tetrahedral geometry. However, in the presence of suitable donor ligands, the tin center can readily expand its coordination sphere to become five- or even six-coordinate. This results in the adoption of new coordination geometries, most commonly trigonal bipyramidal and octahedral, respectively.

For triorganotin compounds like this compound, a five-coordinate trigonal bipyramidal geometry is frequently observed in their adducts. In such structures, the three organic substituents (the butyl and two phenyl groups) typically occupy the equatorial positions of the trigonal bipyramid, while the coordinating ligands occupy the axial positions. This arrangement minimizes steric repulsion between the bulky organic groups.

Six-coordinate, or octahedral, geometries are less common for triorganotin moieties but can be achieved with strongly coordinating or bidentate ligands. In these cases, the three organic groups may adopt a facial or meridional arrangement in the octahedral sphere, depending on the steric and electronic properties of the ligands involved.

The table below summarizes the typical coordination geometries observed for triorganotin(IV) centers upon expansion of their coordination sphere.

Coordination NumberGeometryTypical Arrangement for R₃Sn-L Moiety
4Tetrahedral-
5Trigonal BipyramidalOrganic groups in equatorial positions, ligands in axial positions.
6OctahedralOrganic groups can be arranged facially or meridionally.

Intramolecular Coordination Interactions

While direct studies on intramolecular coordination in this compound are not extensively documented, research on analogous organotin compounds demonstrates the prevalence of this phenomenon. For instance, the presence of a coordinating group on one of the phenyl rings could lead to a weak Sn···X interaction, causing a distortion from a perfect tetrahedral geometry even in the absence of external ligands. These interactions can be considered a preliminary step towards the formation of a fully five-coordinate species.

Formation of Organotin-Transition Metal Complexes

Organotin compounds, including this compound, can react with transition metal complexes to form new species containing a tin-transition metal bond. These reactions are of interest for the synthesis of novel bimetallic and polymetallic materials with potential applications in catalysis and materials science. The formation of these complexes often involves the cleavage of a tin-carbon or tin-hydride bond and the subsequent formation of a bond between the tin atom and the transition metal center.

While specific examples detailing the synthesis of organotin-transition metal complexes directly from this compound are not abundant in the literature, the general reactivity patterns of triorganostannanes suggest that such reactions are feasible. For example, reactions with low-valent transition metal precursors, such as those of platinum or palladium, could lead to the formation of complexes where the triphenylstannyl group acts as a ligand.

Ligand Behavior of Triorganostannanes in Catalytic Systems

Triorganostannanes, a class of compounds to which this compound belongs, are crucial reagents in a variety of catalytic cross-coupling reactions, most notably the Stille reaction. In this context, the organostannane does not act as a traditional spectator ligand that remains coordinated to the metal center throughout the catalytic cycle. Instead, it functions as a key reactant that transfers one of its organic groups to the transition metal catalyst, typically a palladium complex.

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. This compound participates in the transmetalation step. In this step, the palladium catalyst, which has already undergone oxidative addition with an organic halide, reacts with the organostannane. One of the organic groups from the tin atom (in this case, either the butyl or a phenyl group) is transferred to the palladium center, displacing the halide. Subsequently, reductive elimination occurs, forming a new carbon-carbon bond between the two organic groups on the palladium and regenerating the active palladium(0) catalyst.

The reactivity of the organostannane in the Stille reaction is influenced by the nature of the organic groups attached to the tin atom. The relative transfer rates for different groups generally follow the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. This selectivity allows for the use of certain organic groups on the tin atom as "dummy" ligands that are not transferred. In the case of this compound, the phenyl group would be preferentially transferred over the butyl group.

The table below outlines the key steps in the Stille cross-coupling reaction and the role of the organostannane.

Catalytic StepDescriptionRole of this compound
Oxidative AdditionThe Pd(0) catalyst reacts with an organic halide (R¹-X) to form a Pd(II) complex.Does not directly participate.
TransmetalationThe Pd(II) complex reacts with the organostannane (R²-SnR₃), transferring an organic group (R²) to the palladium center.Acts as the source of the R² group (e.g., a phenyl group).
Reductive EliminationThe two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.Does not directly participate.

Advanced Spectroscopic and Structural Characterization of Butyl Triphenyl Stannane Derivatives

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For derivatives of Butyl(triphenyl)stannane, this method provides precise information on the coordination geometry around the tin center, as well as the intramolecular and intermolecular interactions that govern the crystal packing.

Determination of Coordination Polyhedra and Bond Parameters

For instance, in the derivative Triphenyltin(IV) N-butyl-N-phenyldithiocarbamate, the tin atom is coordinated to three phenyl groups and one sulfur atom from the dithiocarbamate ligand, resulting in a distorted tetrahedral geometry. researchgate.netscialert.netnih.gov The coordination sphere of the tin atom is a critical factor in determining the compound's stability and reactivity.

Key bond parameters, including bond lengths and angles, are fundamental to describing the coordination polyhedron. In tetraorganotin compounds, the Sn-C bond lengths are influenced by the nature of the organic substituents. The Sn-C(phenyl) bond lengths are typically slightly shorter than the Sn-C(alkyl) bonds due to the sp2 hybridization of the phenyl carbon.

Table 1: Representative Crystallographic Data for a Triphenyltin (B1233371) Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (Å)10.0488(1)
b (Å)18.0008(2)
c (Å)15.2054(2)
β (°)102.442(1)
Sn-C(phenyl) avg. (Å)~2.14
Sn-S (Å)~2.45
C-Sn-C avg. (°)~112
C-Sn-S avg. (°)~106

Note: Data is for a representative Triphenyltin(IV) dithiocarbamate derivative and is intended to be illustrative of the types of parameters obtained from X-ray crystallography. researchgate.netnih.gov

Analysis of Intermolecular Interactions in Crystalline Architectures

The packing of molecules in a crystal is directed by a variety of intermolecular forces, including van der Waals interactions, and in some cases, weaker C-H···π interactions. The phenyl rings of this compound derivatives play a significant role in the supramolecular assembly. The arrangement of these aromatic groups can lead to various packing motifs, influencing the physical properties of the crystal, such as melting point and solubility. The analysis of these interactions is crucial for crystal engineering, where the goal is to design materials with specific properties based on their crystalline architecture.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of organometallic compounds in both solution and the solid state. For this compound and its derivatives, multinuclear NMR, including ¹H, ¹³C, and ¹¹⁹Sn nuclei, provides a wealth of information regarding the molecular structure, stereochemistry, and dynamic processes.

Solution-State NMR for Stereochemical and Dynamic Analysis

In solution, ¹H and ¹³C NMR spectra provide characteristic signals for the butyl and triphenyl groups. The ¹H NMR spectrum would be expected to show distinct multiplets for the aromatic protons of the phenyl groups and the aliphatic protons of the butyl group. The integration of these signals can confirm the ratio of the different organic moieties attached to the tin atom.

¹³C NMR spectroscopy offers more detailed information about the carbon framework. The chemical shifts of the carbon atoms directly bonded to the tin atom are particularly informative and are influenced by the electronegativity of the tin and the nature of the other substituents.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusGroupExpected Chemical Shift (δ, ppm)
¹HPhenyl-H7.2 - 7.8
-CH₂-Sn0.9 - 1.2
-CH₂-CH₂-Sn1.3 - 1.6
-CH₂-CH₃1.2 - 1.5
-CH₃0.8 - 1.0
¹³CPhenyl-C (ipso)135 - 140
Phenyl-C (ortho, meta, para)125 - 138
-CH₂-Sn10 - 15
-CH₂-CH₂-Sn28 - 32
-CH₂-CH₃26 - 29
-CH₃13 - 15

Note: These are estimated chemical shift ranges based on data for related organotin compounds.

Solid-State NMR for Structural and Conformational Studies

Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their native, solid form. This technique is particularly valuable when single crystals suitable for X-ray diffraction cannot be obtained. For this compound derivatives, ¹³C and ¹¹⁹Sn ssNMR can reveal details about the local environment of the atoms, including the presence of different polymorphs or conformations in the solid state. Cross-polarization magic-angle spinning (CP-MAS) techniques are typically employed to enhance the signal of low-abundance nuclei and to average out anisotropic interactions, resulting in higher resolution spectra.

Elucidation of Tin Coordination States via ¹¹⁹Sn NMR

The ¹¹⁹Sn nucleus is a spin-1/2 nucleus with a natural abundance of 8.59%, making it well-suited for NMR studies. The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and geometry of the tin atom, as well as the nature of the substituents. The ¹¹⁹Sn NMR chemical shift range for organotin compounds is vast, spanning over 600 ppm.

Generally, an increase in the coordination number at the tin center leads to an upfield shift (to more negative ppm values) in the ¹¹⁹Sn chemical shift. For a four-coordinate tetraorganostannane like this compound, the ¹¹⁹Sn chemical shift is expected to be in the range of -40 to -160 ppm. In contrast, five-coordinate and six-coordinate organotin compounds resonate at significantly more negative chemical shifts.

Furthermore, the coupling constants between tin and other nuclei, such as ¹J(¹¹⁹Sn-¹³C), provide additional structural information. The magnitude of this one-bond coupling constant is related to the s-character of the Sn-C bond and can be used to infer the hybridization and geometry at the tin center.

Table 3: Representative ¹¹⁹Sn NMR Data for Triphenyltin Compounds

Compound¹¹⁹Sn Chemical Shift (δ, ppm)
Ph₃SnCH₃-43.4
Ph₃SnC₂H₅-48.2
Ph₃SnCH=CH₂-82.1
Ph₃SnPh-123.0

Note: Data is for representative triphenyltin compounds to illustrate the effect of the fourth organic substituent on the ¹¹⁹Sn chemical shift.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

The FT-IR and Raman spectra of this compound are expected to be dominated by the vibrations of the phenyl and butyl groups. The phenyl groups give rise to characteristic bands corresponding to C-H stretching, C-C stretching within the aromatic ring, and C-H in-plane and out-of-plane bending vibrations. The butyl group will exhibit characteristic C-H stretching and bending frequencies.

Of particular interest in organotin compounds are the vibrations involving the tin-carbon (Sn-C) bonds. The stretching vibrations of the Sn-phenyl and Sn-butyl bonds are typically found in the far-infrared region of the spectrum. The symmetric and asymmetric stretching modes of the Sn-C bonds are crucial for determining the geometry of the molecule.

A comparative analysis of the FT-IR and Raman spectra can provide a more complete picture of the vibrational modes. Due to selection rules, some vibrational modes may be active in Raman but not in FT-IR, and vice versa. This complementarity is essential for a comprehensive structural characterization.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Phenyl C-H Stretch3100-3000FT-IR, Raman
Butyl C-H Stretch3000-2850FT-IR, Raman
Phenyl C=C Stretch1600-1450FT-IR, Raman
Butyl CH₂/CH₃ Bending1470-1370FT-IR
Phenyl C-H In-plane Bend1200-1000FT-IR, Raman
Phenyl C-H Out-of-plane Bend900-675FT-IR
Sn-Phenyl Stretch250-200Raman
Sn-Butyl Stretch600-500FT-IR, Raman

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, electron impact (EI) mass spectrometry is a common method for generating positively charged ions and inducing fragmentation.

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, due to the relatively weak Sn-C bonds, the molecular ion may be of low abundance. The fragmentation of tetraorganostannanes is typically characterized by the successive loss of the organic substituents from the tin atom.

The primary fragmentation pathway for this compound would involve the cleavage of the Sn-C bonds. This can occur through the loss of a butyl radical (•C₄H₉) or a phenyl radical (•C₆H₅). The relative abundance of the resulting fragment ions will depend on the relative strengths of the Sn-butyl and Sn-phenyl bonds and the stability of the resulting carbocations and organotin cations.

Subsequent fragmentation events can involve the further loss of organic groups from the initially formed fragments. This leads to a series of characteristic peaks in the mass spectrum that can be used to confirm the structure of the parent molecule. The isotopic distribution pattern of tin, with its multiple stable isotopes, provides a unique signature that aids in the identification of tin-containing fragments.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation of this compound

m/z Value (for ¹²⁰Sn)Proposed Fragment IonNeutral Loss
408[Sn(C₆H₅)₃(C₄H₉)]⁺-
351[Sn(C₆H₅)₃]⁺•C₄H₉
331[Sn(C₆H₅)₂(C₄H₉)]⁺•C₆H₅
274[Sn(C₆H₅)₂]⁺•C₄H₉, •C₆H₅
197[Sn(C₆H₅)]⁺•C₄H₉, 2(•C₆H₅)
177[Sn(C₄H₉)]⁺3(•C₆H₅)
120[Sn]⁺•C₄H₉, 3(•C₆H₅)
77[C₆H₅]⁺•Sn(C₆H₅)₂(C₄H₉)
57[C₄H₉]⁺•Sn(C₆H₅)₃

Q & A

Q. What computational methods predict the catalytic activity of this compound in organic transformations?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/def2-TZVP) to model transition states in Stille couplings. Compare Mulliken charges on tin with experimental reaction rates. Validate using kinetic isotope effects (KIEs) .

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